6-Phenylpicolinimidamide hydrochloride
Description
6-Phenylpicolinimidamide hydrochloride is a pyridine-derived compound featuring a phenyl substituent at the 6-position of the picolinimidamide scaffold. Key structural and chemical identifiers include:
- Molecular formula: C₁₂H₁₁N₃ (free base) .
- SMILES: C1=CC=C(C=C1)C2=NC(=CC=C2)C(=N)N .
- InChI: InChI=1S/C12H11N3/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9/h1-8H,(H3,13,14) .
- InChIKey: PLAOURGAPYYYGD-UHFFFAOYSA-N .
The compound lacks reported literature or patent data, limiting insights into its pharmacological or industrial applications . Its structural analogs, however, provide a basis for comparative analysis.
Properties
IUPAC Name |
6-phenylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9;/h1-8H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZLVLBEDUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558420 | |
| Record name | 6-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115193-61-8 | |
| Record name | 6-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridine-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpicolinimidamide hydrochloride typically involves the reaction of 6-phenylpicolinic acid with an appropriate amidine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
6-Phenylpicolinimidamide hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 6-Phenylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Derivatives with substituents at the 4-position (e.g., phenoxy, ethoxy) exhibit higher similarity scores (0.93–0.96) compared to 6-position analogs (e.g., trifluoromethyl, similarity 0.64), suggesting that electronic and steric effects at the 4-position more closely mimic the parent compound’s structure .
- Functional Groups: Trifluoromethyl groups enhance hydrophobicity and metabolic stability but reduce similarity due to steric bulk .
- Safety Data: Limited safety information exists for 6-phenylpicolinimidamide hydrochloride.
Research Findings and Data Gaps
- Synthetic Methods: this compound’s synthesis is unreported, but analogs like 4-phenoxypicolinimidamide hydrochloride are synthesized via nucleophilic substitution of halopyridines with phenoxy groups .
- Physicochemical Properties : Predicted collision cross-sections (CCS) and m/z values for this compound suggest moderate polarity, though experimental validation is absent .
- Pharmacological Data: No activity data exists for the parent compound.
Biological Activity
6-Phenylpicolinimidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a picolinamide moiety. This structure is crucial for its biological activity, influencing its interaction with various biological targets. The compound's molecular formula is C_12H_12ClN_3, and it possesses a molecular weight of 239.7 g/mol.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, effective against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that the compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Reduced activity of target enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be below 10 µg/mL for certain strains, indicating strong antimicrobial potential.
- Cytotoxicity in Cancer Models : In vitro assays using cancer cell lines revealed that this compound induced apoptosis with an IC50 value ranging from 5 to 15 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.
- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes linked to cancer progression. Results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
